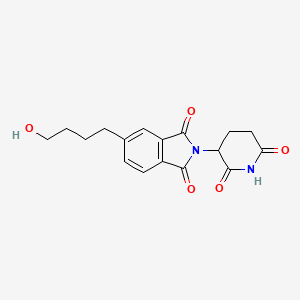

Thalidomide-5'-C4-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thalidomide-5’-C4-OH is a derivative of thalidomide, a compound initially developed as a sedative but later found to have significant teratogenic effects. Thalidomide and its derivatives, including Thalidomide-5’-C4-OH, have been studied for their immunomodulatory, anti-inflammatory, and anti-angiogenic properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5’-C4-OH involves the hydroxylation of thalidomide at the 5’ position. This can be achieved through various synthetic routes, including the use of cytochrome P450 enzymes, particularly CYP2C19, which catalyze the hydroxylation reaction . The reaction conditions typically involve the use of liver microsomes from humans or animals, with the addition of specific inhibitors or inducers to modulate enzyme activity .

Industrial Production Methods

Industrial production of Thalidomide-5’-C4-OH would likely involve large-scale biotransformation processes using recombinant enzymes or engineered microbial systems to achieve the desired hydroxylation. The use of high-performance liquid chromatography (HPLC) is essential for the purification and validation of the final product .

化学反应分析

Types of Reactions

Thalidomide-5’-C4-OH undergoes various chemical reactions, including:

Oxidation: Further hydroxylation to form dihydroxy derivatives.

Reduction: Reduction of the carbonyl groups in the phthalimide ring.

Substitution: Nucleophilic substitution reactions at the phthalimide ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions include various hydroxylated and reduced derivatives of Thalidomide-5’-C4-OH, which may have different pharmacological properties .

科学研究应用

Thalidomide is a drug with a controversial history, initially marketed to alleviate morning sickness but later found to cause severe birth defects . Despite its teratogenic effects, thalidomide has found a role in treating certain conditions, particularly myeloma . Research into thalidomide has also led to the investigation of its metabolites, such as 5-hydroxythalidomide (5-OH), to understand their contribution to thalidomide's effects .

5-Hydroxythalidomide (5-OH)

5-hydroxythalidomide is a monohydroxylated metabolite of thalidomide, formed by human P450 cytochromes . It is considered to contribute to thalidomide's effects, but the mechanisms remain unclear .

5-Hydroxythalidomide and Protein Degradation

Thalidomide causes teratogenic effects by inducing protein degradation via cereblon (CRBN)-containing ubiquitin ligase and modification of its substrate specificity . 5-hydroxythalidomide also induces protein degradation via cereblon (CRBN)-containing ubiquitin ligase .

5-Hydroxythalidomide and Teratogenicity

Research indicates that promyelocytic leukaemia zinc finger (PLZF)/ZBTB16 is a CRBN target protein whose degradation is involved in thalidomide- and 5-hydroxythalidomide-induced teratogenicity . Thalidomide and 5-hydroxythalidomide confer distinctly different substrate specificities to mouse and chicken CRBN, and both compounds cause teratogenic phenotypes in chicken embryos .

作用机制

Thalidomide-5’-C4-OH exerts its effects through multiple molecular targets and pathways:

Cereblon (CRBN): Binds to CRBN, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4), leading to the degradation of specific proteins.

Tumor Necrosis Factor-alpha (TNF-α): Modulates the release of TNF-α and other cytokines, resulting in anti-inflammatory and immunosuppressive effects.

Angiogenesis: Inhibits angiogenesis by modulating the activity of various growth factors and signaling pathways.

相似化合物的比较

Thalidomide-5’-C4-OH can be compared with other thalidomide derivatives such as lenalidomide and pomalidomide:

Lenalidomide: Similar to Thalidomide-5’-C4-OH in its immunomodulatory and anti-angiogenic properties but has a different safety profile and potency.

Pomalidomide: More potent than Thalidomide-5’-C4-OH and lenalidomide in its anti-cancer effects but also associated with different side effects.

These comparisons highlight the uniqueness of Thalidomide-5’-C4-OH in terms of its specific molecular targets and pharmacological properties.

生物活性

Thalidomide-5'-C4-OH, a derivative of the infamous thalidomide, has garnered attention for its significant biological activities, particularly in immunomodulation, anti-inflammatory effects, and potential applications in cancer therapy. This article delves into the compound's mechanisms of action, research findings, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a hydroxyl group at the C4 position and can be represented by the chemical formula C13H12N2O5. The presence of two nitrogen atoms and five oxygen atoms contributes to its pharmacological properties, distinguishing it from the parent compound thalidomide. Its structural modifications play a crucial role in enhancing its biological activity compared to thalidomide itself.

This compound exerts its biological effects through several key mechanisms:

- Cereblon Interaction : The compound binds to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. This interaction facilitates the degradation of specific proteins involved in inflammatory responses and tumor progression.

- Tumor Necrosis Factor-alpha (TNF-α) Modulation : this compound inhibits the release of TNF-α, a cytokine that plays a pivotal role in systemic inflammation. This property makes it a candidate for treating conditions such as multiple myeloma and leprosy.

- Anti-Angiogenic Activity : Research indicates that this compound can inhibit angiogenesis by modulating various growth factors and signaling pathways critical for tumor growth and metastasis. Specifically, studies have shown moderate antiangiogenic activity in experimental models .

In Vitro Studies

A study highlighted that this compound demonstrated significant anti-inflammatory effects by inhibiting TNF-α production in vitro. This property is particularly relevant for autoimmune disorders where TNF-α is a key mediator of inflammation.

Case Studies

- Multiple Myeloma Treatment : Clinical trials have indicated that this compound can be effective in treating multiple myeloma, with patients showing improved outcomes when treated with this compound compared to standard therapies .

- Erythema Nodosum Leprosum : The compound has also been utilized in clinical settings to treat erythema nodosum leprosum, an inflammatory complication associated with leprosy, demonstrating its immunomodulatory effects .

Data Table: Comparative Analysis of Thalidomide Derivatives

| Compound | Mechanism of Action | Therapeutic Use | Anti-Angiogenic Activity |

|---|---|---|---|

| Thalidomide | Cereblon binding, TNF-α inhibition | Multiple myeloma, leprosy | Moderate |

| This compound | Enhanced cereblon interaction, TNF-α modulation | Multiple myeloma, autoimmune diseases | Significant |

| Lenalidomide | Cereblon binding, immune modulation | Multiple myeloma | High |

| Pomalidomide | Cereblon binding, apoptosis induction | Multiple myeloma | High |

属性

分子式 |

C17H18N2O5 |

|---|---|

分子量 |

330.33 g/mol |

IUPAC 名称 |

2-(2,6-dioxopiperidin-3-yl)-5-(4-hydroxybutyl)isoindole-1,3-dione |

InChI |

InChI=1S/C17H18N2O5/c20-8-2-1-3-10-4-5-11-12(9-10)17(24)19(16(11)23)13-6-7-14(21)18-15(13)22/h4-5,9,13,20H,1-3,6-8H2,(H,18,21,22) |

InChI 键 |

UQVGLTXRDHOFAP-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。